molecular formula C30H35N5O9S B1673278 Kaldil CAS No. 16960-31-9

Kaldil

Cat. No.: B1673278
CAS No.: 16960-31-9
M. Wt: 641.7 g/mol
InChI Key: VYDSCCZHSWYPKH-UHFFFAOYSA-N
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Description

Kaldil® (theophyllinyl 7-ω-n-propane sulfonate of papaverine) is a pharmaceutical compound developed by Laboratoires Bruneau (Paris) in the 1960s. It is a novel molecular entity combining structural elements of papaverine (a benzylisoquinoline alkaloid derived from Papaver somniferum L.) and theophylline (a non-selective cyclic adenosine monophosphate [cAMP] phosphodiesterase [PDE] inhibitor). This compound® acts as a vasodilator, primarily targeting cerebral blood flow deficiencies, and is indicated for conditions such as cerebral softening and associated neurological sequelae .

Properties

CAS No.

16960-31-9

Molecular Formula

C30H35N5O9S

Molecular Weight

641.7 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propane-1-sulfonic acid

InChI

InChI=1S/C20H21NO4.C10H14N4O5S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-3-5-20(17,18)19/h5-8,10-12H,9H2,1-4H3;6H,3-5H2,1-2H3,(H,17,18,19)

InChI Key

VYDSCCZHSWYPKH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Appearance

Solid powder

Other CAS No.

16960-31-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kaldil

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action :

  • Papaverine Component : Exhibits smooth muscle relaxation via PDE inhibition, increasing intracellular cAMP levels.
  • Theophylline Derivative : Enhances PDE inhibition, particularly targeting cAMP degradation, thereby potentiating vasodilation.
  • Sulfonate Modification : The 7-ω-propane sulfonate group improves solubility and bioavailability compared to parent compounds .

Formulations : Injectable ampoules, coated tablets, and suppositories.

Structural and Functional Analogues

(a) Papaverine
  • Source : Natural alkaloid from opium poppy.
  • Mechanism: Non-selective PDE inhibitor; also blocks voltage-dependent calcium channels.
  • Key Difference : Kaldil®’s sulfonate modification enhances stability and reduces first-pass metabolism, addressing papaverine’s pharmacokinetic limitations .
(b) Theophylline
  • Mechanism: Non-selective PDE inhibitor with additional adenosine receptor antagonism.
  • Therapeutic Use : Bronchodilator for asthma and COPD; narrow therapeutic index (risk of tachycardia, seizures).
  • The sulfonate group may also confer tissue specificity for cerebral vasculature .
(c) Other PDE Inhibitors (e.g., Cilostazol, Sildenafil)
  • Cilostazol : Selective PDE3 inhibitor used for peripheral artery disease. Unlike this compound®, it lacks direct vasodilatory effects on cerebral vasculature.

Pharmacological and Clinical Comparisons

Table 1: Comparative Analysis of this compound® and Analogues

Parameter This compound® Papaverine Theophylline
Primary Target Cerebral PDE isoforms Broad PDE inhibition Broad PDE inhibition
Bioavailability High (sulfonate modification) Low (extensive metabolism) Moderate (variable absorption)
Therapeutic Index Wider (targeted action) Narrow Narrow
Clinical Use Cerebral blood flow deficits Vasospasm, historical Asthma/COPD
Side Effects Mild (e.g., headache) Hepatotoxicity, hypotension Tachycardia, seizures

Key Findings :

Enhanced Specificity : this compound®’s dual-component structure may synergistically target cerebral vasculature with fewer systemic effects compared to papaverine or theophylline alone .

Improved Safety Profile : The sulfonate group mitigates hepatotoxicity risks associated with papaverine and narrow therapeutic indices of theophylline.

Challenges in Comparative Analysis

  • Contemporary analogues (e.g., cilostazol) have more robust safety/efficacy datasets.
  • Analytical Limitations : Older studies may lack rigorous pharmacokinetic profiling (e.g., HPLC, mass spectrometry) as required by current standards (see Supplementary Tables in ).
  • Extraction and Measurement Issues: As noted in chemical analysis guidelines, incomplete extraction of compounds from formulations could skew historical efficacy data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Kaldil
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